2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19893637
InChI: InChI=1S/C14H14FNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-8,16-17H,9H2,1H3
SMILES:
Molecular Formula: C14H14FNO2
Molecular Weight: 247.26 g/mol

2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol

CAS No.:

Cat. No.: VC19893637

Molecular Formula: C14H14FNO2

Molecular Weight: 247.26 g/mol

* For research use only. Not for human or veterinary use.

2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol -

Specification

Molecular Formula C14H14FNO2
Molecular Weight 247.26 g/mol
IUPAC Name 2-[(3-fluoroanilino)methyl]-6-methoxyphenol
Standard InChI InChI=1S/C14H14FNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-8,16-17H,9H2,1H3
Standard InChI Key KMIYAWLWRHAWTI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1O)CNC2=CC(=CC=C2)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 2-[(3-fluoroanilino)methyl]-6-methoxyphenol, reflects its substitution pattern: a methoxy group at the 6-position of the phenol ring and a (3-fluorophenyl)aminomethyl group at the 2-position. Its canonical SMILES representation, COC1=CC=CC(=C1O)CNC2=CC(=CC=C2)F, provides a topological description of the molecule. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC14H14FNO2\text{C}_{14}\text{H}_{14}\text{FNO}_2
Molecular Weight247.26 g/mol
InChIInChI=1S/C14H14FNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-8,16-17H,9H2,1H3
InChIKeyKMIYAWLWRHAWTI-UHFFFAOYSA-N

Physicochemical Properties and Stability

Spectroscopic Characterization

  • UV-Vis: A strong absorption band near 280 nm is expected due to the phenolic π→π* transition .

  • NMR: 1H^1\text{H} NMR would show signals for the methoxy proton (~δ 3.8 ppm), phenolic OH (~δ 5.2 ppm), and aromatic protons split by fluorine coupling .

Comparative Analysis with Structural Analogs

Positional Isomerism: Meta- vs. Para-Fluoro Substitution

Replacing the meta-fluoro group with a para-fluoro substituent (as in) alters electronic distribution and steric interactions:

  • Meta-fluoro: Creates a dipole moment that enhances solubility in aqueous-organic mixtures .

  • Para-fluoro: Reduces steric hindrance, potentially increasing binding to planar enzymatic pockets.

Table 2: Comparative Properties of Fluoro-Substituted Analogs

PropertyMeta-Fluoro IsomerPara-Fluoro Isomer
Molecular Weight247.26 g/mol247.27 g/mol
logP (Predicted)2.12.3
Antioxidant Activity (IC50_{50})48 μM (estimated)62 μM (estimated)

Industrial and Research Applications

Materials Science

The compound’s fluorinated aromatic system makes it a candidate for designing liquid crystals or nonlinear optical (NLO) materials. Fluorinated imines, such as those reported in , exhibit large hyperpolarizabilities (<γ> ≈ 3.31 × 105^5 a.u.), suggesting that introducing a methoxyphenol group could further modulate electronic properties .

Pharmacological Development

As a lead compound, its modifiable hydroxyl and amino groups allow for derivatization into prodrugs or targeted therapies. For instance, acylating the phenol could enhance blood-brain barrier penetration for CNS applications.

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